1,3,4-Thiadiazol-2(3H)-one,3-(chloromethyl)-5-methoxy-
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Overview
Description
1,3,4-Thiadiazol-2(3H)-one,3-(chloromethyl)-5-methoxy- is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique chemical structure and potential therapeutic properties.
Preparation Methods
The synthesis of 1,3,4-Thiadiazol-2(3H)-one,3-(chloromethyl)-5-methoxy- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3,4-Thiadiazol-2(3H)-one,3-(chloromethyl)-5-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group in the compound makes it susceptible to nucleophilic substitution reactions. .
Scientific Research Applications
1,3,4-Thiadiazol-2(3H)-one,3-(chloromethyl)-5-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,3,4-Thiadiazol-2(3H)-one,3-(chloromethyl)-5-methoxy- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi. In cancer cells, the compound may induce apoptosis by interacting with key proteins involved in cell cycle regulation .
Comparison with Similar Compounds
1,3,4-Thiadiazol-2(3H)-one,3-(chloromethyl)-5-methoxy- can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazol-2-amine: Known for its antifungal properties.
1,3,4-Thiadiazol-2-thiol: Exhibits significant antioxidant activity.
1,3,4-Thiadiazol-2-carboxylic acid: Used in the synthesis of various pharmaceuticals. The uniqueness of 1,3,4-Thiadiazol-2(3H)-one,3-(chloromethyl)-5-methoxy- lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for research and development
Properties
IUPAC Name |
3-(chloromethyl)-5-methoxy-1,3,4-thiadiazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S/c1-9-3-6-7(2-5)4(8)10-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEJGALNQVNYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=O)S1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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